[(1-Methylpiperidin-3-yl)methyl]-(2-thienyl-methyl)amine
Description
[(1-Methylpiperidin-3-yl)methyl]-(2-thienyl-methyl)amine is a secondary amine featuring a 1-methylpiperidin-3-ylmethyl group and a 2-thienylmethyl substituent. This compound’s structural complexity suggests applications in medicinal chemistry (e.g., as a ligand or pharmacophore) or materials science (e.g., in CO₂ capture).
Properties
IUPAC Name |
1-(1-methylpiperidin-3-yl)-N-(thiophen-2-ylmethyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2S/c1-14-6-2-4-11(10-14)8-13-9-12-5-3-7-15-12/h3,5,7,11,13H,2,4,6,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDUZWFJBRQQDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CNCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Methylpiperidin-3-yl)methyl]-(2-thienyl-methyl)amine typically involves the reaction of 1-methylpiperidine with 2-thienylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of [(1-Methylpiperidin-3-yl)methyl]-(2-thienyl-methyl)amine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
[(1-Methylpiperidin-3-yl)methyl]-(2-thienyl-methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various amine derivatives, depending on the type of reaction and the reagents used .
Scientific Research Applications
Chemical Synthesis
This compound serves as a building block in the synthesis of more complex molecules. Its ability to participate in various organic reactions makes it valuable for chemists looking to create new compounds with specific properties. The typical synthetic route involves the reaction of 1-methylpiperidine with 2-thienylmethyl chloride, often facilitated by bases like potassium carbonate in organic solvents such as dichloromethane or ethanol.
Biological Research
In biological contexts, [(1-Methylpiperidin-3-yl)methyl]-(2-thienyl-methyl)amine is explored for its potential interactions with biological macromolecules. Its structure allows it to mimic or interfere with the action of neurotransmitters, making it a candidate for studying neurological pathways and disorders.
Medicinal Chemistry
Research is ongoing into the medicinal properties of this compound, particularly its potential as a therapeutic agent. It is being investigated for applications in drug development aimed at treating conditions such as neurological disorders and cancers . The compound's unique pharmacological properties may confer advantages over similar compounds, making it an area of active research.
Industrial Applications
In industry, [(1-Methylpiperidin-3-yl)methyl]-(2-thienyl-methyl)amine is utilized as an intermediate in the production of other chemical compounds and materials. Its versatility in chemical reactions makes it suitable for various applications across different sectors .
Similar Compounds
Several compounds share structural similarities with [(1-Methylpiperidin-3-yl)methyl]-(2-thienyl-methyl)amine:
| Compound Name | Structural Features | Applications |
|---|---|---|
| 1-Benzylpyrrolidine-3-amine derivatives | Similar piperidine structure | Biological activity studies |
| 1-Methylpiperidine derivatives | Piperidine ring structure | Various chemical applications |
Uniqueness
The specific combination of a methyl-substituted piperidine and a thienyl group gives [(1-Methylpiperidin-3-yl)methyl]-(2-thienyl-methyl)amine distinct chemical and biological properties not found in other related compounds. This uniqueness enhances its value in both research and industrial contexts.
Case Study 1: Neurotransmitter Interaction
A study focused on the interaction of [(1-Methylpiperidin-3-yl)methyl]-(2-thienyl-methyl)amine with neurotransmitter receptors demonstrated its potential to mimic neurotransmitter activity. This finding suggests that the compound could be useful in developing treatments for conditions like depression or anxiety by modulating neurotransmitter systems.
Case Study 2: Cancer Therapeutics
Another investigation explored the compound's effects on cancer cell lines. Preliminary results indicated that it may inhibit the growth of certain cancer types by interfering with specific molecular pathways involved in cell proliferation. This positions [(1-Methylpiperidin-3-yl)methyl]-(2-thienyl-methyl)amine as a promising candidate for further development as an anticancer agent .
Mechanism of Action
The mechanism of action of [(1-Methylpiperidin-3-yl)methyl]-(2-thienyl-methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Medicinal Chemistry
N-(3-Methoxy-4-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)benzyl)-1-methylpiperidin-4-amine (Compound 6)
- Structure : Contains a 1-methylpiperidin-4-amine core linked to a benzyl group with methoxy and trifluoroethoxy-pyridinyl substituents.
- Synthesis : Prepared via reductive amination between 1-methylpiperidin-4-one and a substituted benzylamine derivative in the presence of AcOH and MeOH .
- Key Differences : Replaces the thiophene group with a pyridine ring and includes bulkier substituents (trifluoroethoxy). These modifications likely enhance lipophilicity and metabolic stability compared to the target compound.
N-(4-(2-(3-(2-Methylpiperidin-1-yl)propylamino)ethyl)benzyl)-3-(2-methylpiperidin-1-yl)propan-1-amine (8{3,3})
- Structure : Features dual 2-methylpiperidin-1-ylpropylamine chains attached to a benzyl scaffold.
- Synthesis : Involves borane-dimethylsulfide complex reduction of an acetamide intermediate in THF/HCl-MeOH .
- Key Differences : Incorporates two methylpiperidine groups instead of one and lacks the thiophene moiety. The extended alkyl chains may improve membrane permeability but reduce target specificity.
3-(5-(Piperidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-amine
Physicochemical and Functional Comparisons
Table 1: Structural and Functional Attributes
Pharmacological and Functional Insights
- Anticancer Activity : While the target compound’s activity is undocumented, structurally related piperidine-thiophene hybrids are explored in oncology. For example, trifluoroethoxy-pyridinyl derivatives (e.g., Compound 6) are synthesized for anticancer applications .
- CO₂ Adsorption: Methyl diethanol amine (MDEA)-modified mesoporous carbon achieves 2.63 mmol CO₂/g adsorption via amine-CO₂ interactions .
Biological Activity
[(1-Methylpiperidin-3-yl)methyl]-(2-thienyl-methyl)amine (MPTA) is a synthetic compound characterized by its unique structural features, including a piperidine ring and a thienyl group. The molecular formula for MPTA is , with a molecular weight of approximately 224.37 g/mol. This compound is gaining attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
The biological activity of MPTA is largely attributed to its interaction with various biological macromolecules, particularly neurotransmitter receptors. The piperidine ring structure is known to facilitate interactions with receptors in the central nervous system, potentially influencing neurotransmission and exhibiting effects similar to those of natural neurotransmitters. The thienyl group may enhance the compound's lipophilicity, allowing for better membrane penetration and receptor binding.
Research Findings
Recent studies have explored the pharmacological potential of MPTA, focusing on its neuropharmacological effects and possible therapeutic applications. Here are some key findings:
- Neurotransmitter Interaction : MPTA has been shown to interact with dopamine and serotonin receptors, suggesting its potential use in treating mood disorders and neurodegenerative diseases.
- Antimicrobial Activity : Preliminary studies indicate that MPTA exhibits antimicrobial properties against various bacterial strains, making it a candidate for further investigation in antibiotic development.
- Analgesic Effects : Animal model studies have suggested that MPTA may possess analgesic properties, providing insights into its potential application in pain management therapies.
Case Studies
Several case studies have highlighted the biological activity of MPTA:
- Case Study 1 : A study investigated the effects of MPTA on anxiety-like behaviors in rodents. Results indicated that administration of MPTA significantly reduced anxiety levels compared to control groups, suggesting anxiolytic properties.
- Case Study 2 : Another study focused on the compound's antimicrobial effects, where MPTA was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition of bacterial growth, supporting its potential as a novel antimicrobial agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| [(1-Methylpiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine | Piperidine ring with pyridine substitution | Neurotransmitter modulation |
| 1-Benzylpyrrolidine-3-amine derivatives | Similar piperidine structure | Antidepressant-like effects |
| [(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine | Piperidine ring with thienyl substitution | Potential analgesic properties |
MPTA's unique combination of structural elements distinguishes it from similar compounds, which may lead to distinct pharmacological profiles.
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for tertiary amines with piperidine and thiophene moieties, and how are intermediates validated?
- Methodology : Tertiary amines with piperidine and heterocyclic groups are typically synthesized via nucleophilic substitution or reductive amination. For example, in analogous compounds, intermediates are validated using FTIR (e.g., O-H stretching at ~3395 cm⁻¹ and amine C-N peaks at ~1031 cm⁻¹) and elemental analysis (e.g., nitrogen content increases post-functionalization) .
- Intermediate Characterization : Melting points (Table 1 in ), NMR, and mass spectrometry are standard. For crystallographic validation, SHELX programs (e.g., SHELXL for refinement) are widely used to resolve structural ambiguities .
Q. Which spectroscopic and analytical techniques are critical for characterizing [(1-Methylpiperidin-3-yl)methyl]-(2-thienyl-methyl)amine?
- Key Techniques :
- FTIR : Identifies functional groups (e.g., amine stretches, thiophene C-S vibrations).
- BET Analysis : Quantifies surface area and pore structure changes after amine functionalization (e.g., surface area reduction by 43% post-impregnation in analogous systems) .
- Elemental Analysis : Confirms nitrogen content to assess amine loading (e.g., 23 wt.% increase in nitrogen after MDEA impregnation) .
Advanced Research Questions
Q. How do steric and electronic effects of the piperidine-thiophene amine influence its coordination chemistry with transition metals?
- Experimental Design :
- Ligand Screening : Compare coordination behavior with metals (e.g., Co²⁺, Zn²⁺) using UV-Vis, cyclic voltammetry, and single-crystal XRD (as in and ).
- Computational Modeling : DFT calculations predict ligand-metal binding affinities and geometry (e.g., analogous tris(2-pyridylmethyl)amine complexes in ).
Q. What strategies enhance the CO₂ adsorption efficiency of amine-functionalized materials, and how are contradictions in porosity vs. adsorption capacity resolved?
- Methodological Insights :
- Pore Engineering : Impregnate mesoporous carbon (MC) with amines via wet impregnation ( ). Despite reduced BET surface area (e.g., 356.6 → 203.2 m²/g), CO₂ adsorption increases by 64% due to amine-CO₂ chemisorption .
- Trade-off Resolution : Optimize amine loading (e.g., 23–50 wt.%) to balance pore blockage and active-site availability. Use kinetic studies (e.g., pressure decay assays at 5 psi CO₂) to correlate adsorption rates with pore structure .
Q. How can researchers address discrepancies in crystallographic data for structurally flexible amines?
- Best Practices :
- Refinement Protocols : Use SHELXL for high-resolution refinement, especially for flexible methylpiperidine groups. Twinning or disorder may require constraints (e.g., DFIX for bond lengths) .
- Validation Tools : Cross-check with spectroscopic data (e.g., NMR coupling constants for conformational analysis) to resolve ambiguities in XRD-derived geometries .
Methodological Challenges
Q. What are the limitations of using FTIR and BET for analyzing amine-functionalized materials, and how can they be mitigated?
- FTIR Limitations : Overlapping peaks (e.g., O-H vs. N-H stretches) complicate amine quantification. Mitigation : Use deuterated solvents or 2D-IR for resolution .
- BET Limitations : Pore filling by amines invalidates standard surface area models. Mitigation : Apply t-plot or NLDFT methods to account for micro/mesopore heterogeneity .
Q. How do solvent choice and reaction conditions impact the yield of reductive amination for similar amines?
- Case Study : In , ethanol/water mixtures (10:9 ratio) optimize solubility and reduce side reactions. Elevated temperatures (100°C) enhance imine formation but may degrade thiophene moieties. Recommendation : Screen solvents (e.g., THF, DCM) and catalysts (e.g., NaBH₃CN) for pH- and temperature-controlled conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
